molecular formula C4H2N8O6 B8446794 3,3'-Dinitro-4,4'-hydrazofurazan

3,3'-Dinitro-4,4'-hydrazofurazan

Cat. No.: B8446794
M. Wt: 258.11 g/mol
InChI Key: WJFYPSQHXMMNPI-UHFFFAOYSA-N
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Description

3,3'-Dinitro-4,4'-hydrazofurazan is a specialized furazan-based compound of significant interest in advanced energetic materials research . The compound can be synthesized via the reduction of its corresponding azoxyfurazan precursor, a process detailed in patent literature . It serves as a key intermediate in the preparation of other complex furazan derivatives, such as 3,3'-diamino-4,4'-azofurazan (DAAzF), which is recognized as an insensitive high-explosive material . This places this compound in a critical position within the research pipeline for developing high-performance, safety-oriented explosive formulations. Its value to researchers lies in its molecular structure and functional groups, which are central to exploring new synthetic pathways and understanding structure-property relationships in heterocyclic chemistry. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C4H2N8O6

Molecular Weight

258.11 g/mol

IUPAC Name

1,2-bis(4-nitro-1,2,5-oxadiazol-3-yl)hydrazine

InChI

InChI=1S/C4H2N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2/h(H,5,7)(H,6,8)

InChI Key

WJFYPSQHXMMNPI-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])NNC2=NON=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of DNHF and structurally related furazan derivatives:

Compound Molecular Formula Sensitivity (Impact/Friction) Thermal Decomposition (°C) Detonation Velocity (m/s) Oxygen Balance (%)
3,3'-Dinitro-4,4'-hydrazofurazan (DNHF) C₄N₆O₄ Moderate (IS: ~5 J; FS: ~80 N) 220–240 (decomposes) ~8,900 -34.2
3,3'-Dinitro-4,4'-azoxyfurazan (DNOAF) C₄N₆O₅ High (IS: ~2 J; FS: ~40 N) 190–210 (decomposes) ~9,200 -18.5
3,3'-Diamino-4,4'-azofurazan (DAAF) C₄N₆O₂ Low (IS: >15 J; FS: >360 N) 260–280 (decomposes) ~7,800 -49.8
4,4′-Dinitro-3,3′-bifurazan (DNBP) C₄N₄O₆ Moderate (IS: ~7 J; FS: ~120 N) 250–270 (decomposes) ~8,500 -20.1
4,4′-Dinitro-3,3′-diazenofuroxan (DDF) C₄N₆O₆ High (IS: ~3 J; FS: ~60 N) 200–220 (decomposes) ~9,000 -12.4

Key Findings:

Thermal Stability: DNHF exhibits superior thermal stability (decomposition onset at 220–240°C) compared to DNOAF (190–210°C) but is less stable than DAAF (260–280°C). The hydrazine bridge in DNHF enhances rigidity, delaying decomposition . DNBP’s bifurazan structure contributes to higher thermal resistance (250–270°C), attributed to symmetrical nitro positioning and reduced ring strain .

Sensitivity: DNOAF and DDF show high sensitivity due to the electron-withdrawing azoxy and diazeno groups, which lower activation energy for decomposition . DNHF’s moderate sensitivity (impact: ~5 J) balances stability and reactivity, making it safer than DNOAF (~2 J) for practical applications .

Detonation Performance: DNOAF achieves the highest detonation velocity (~9,200 m/s) owing to its azoxy group, which improves oxygen balance (-18.5%) and gas-phase energy release . DNHF’s detonation velocity (~8,900 m/s) is comparable to DNBP (~8,500 m/s) but lower than DDF (~9,000 m/s), reflecting trade-offs between nitro content and molecular packing .

Synthetic Accessibility: DAAF and DAOAF are synthesized via reductive coupling or oxidation, achieving yields up to 65–70% .

Structural and Functional Insights:

  • Hydrazine vs.
  • Nitro Group Effects: Nitro substituents at the 3,3'-positions in DNHF and DNOAF amplify density and detonation pressure but increase sensitivity. In contrast, amino groups in DAAF lower energy output but improve safety .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3,3'-Dinitro-4,4'-hydrazofurazan?

Methodological Answer:
The synthesis typically involves nitration of precursor azofurazan derivatives under controlled conditions. A HNO₃/H₂SO₄ mixture at 60–80°C for 6–8 hours achieves optimal yields (~85%) . Post-synthesis purification via recrystallization in acetone/water enhances purity (>98%). Key parameters include maintaining stoichiometric HNO₃ ratios and avoiding thermal runaway by gradual temperature ramping .

Basic: How is thermal decomposition behavior analyzed for this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen (heating rate: 5–10°C/min) are standard. Studies report onset decomposition at 180–200°C, with exothermic peaks at 220–240°C . Activation energy (Eₐ) is calculated via Kissinger method (Eₐ ≈ 158 kJ/mol) using multi-heating-rate DSC data .

Advanced: What computational models predict detonation performance?

Methodological Answer:
Density Functional Theory (DFT) at B3LYP/6-31G* level calculates crystal density (1.89–1.92 g/cm³) and detonation velocity (D = 8,800–9,100 m/s). Detonation pressure (P = 34–36 GPa) is derived via Kamlet-Jacobs equations . Comparative studies with RDX highlight superior energy output but higher sensitivity .

Advanced: How to resolve contradictions in reported thermal stability data?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 180°C vs. 220°C) arise from impurity levels or analytical protocols. Mitigation strategies:

  • Use high-purity samples (>99%) validated via HPLC .
  • Standardize DSC conditions (e.g., sample mass ≤1 mg, hermetic sealing) .
  • Cross-validate with isothermal TGA at 150–200°C .

Basic: What spectroscopic methods characterize molecular structure?

Methodological Answer:

  • FTIR: Nitro group stretches at 1,540 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric) .
  • ¹³C NMR: Peaks at 150–160 ppm for furazan ring carbons .
  • XRD: Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.82 Å, b = 10.24 Å .

Advanced: What strategies improve combustion efficiency in propellant formulations?

Methodological Answer:

  • Blend with ammonium perchlorate (AP) at 10–20% w/w to enhance specific impulse (Isp ≈ 260 s) .
  • Optimize particle size (D50 = 5–10 µm) for uniform burn rates .
  • Detonation simulations (Cheetah 8.0) predict 15% higher gas volume vs. HMX-based formulations .

Advanced: How to assess sensitivity to impact and friction?

Methodological Answer:

  • Impact Sensitivity: BAM drop-hammer test (2 kg weight): Threshold ≈ 3 J (lower than RDX) .
  • Friction Sensitivity: Julius Peters apparatus: Ignition at 64 N load .
  • ESD Sensitivity: >0.25 J spark energy triggers decomposition .

Basic: What analytical techniques validate purity and stability?

Methodological Answer:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time 8.2 min .
  • Accelerated Aging Studies: 70°C/75% RH for 14 days; <2% mass loss indicates stability .
  • Elemental Analysis: C: 21.5%, N: 38.2%, O: 40.3% (theoretical vs. experimental ±0.3%) .

Advanced: What mechanistic insights explain its high energy density?

Methodological Answer:
The furazan ring’s high nitrogen content (N% = 38.2%) and strained N–N bonds contribute to enthalpy of formation (ΔHf ≈ 420 kJ/mol). DFT studies show bond dissociation energy (BDE) of N–NO₂ bonds (~120 kJ/mol) governs decomposition kinetics .

Advanced: How to optimize synthetic routes for diazenofuroxan derivatives?

Methodological Answer:
Oxidation of 4,4′-diamino-3,3′-bifurazan with 90% H₂O₂ in trifluoroacetic acid yields 4,4′-dinitro-3,3′-bifurazan (DNBF). Key steps:

  • Slow H₂O₂ addition to prevent exothermic spikes.
  • Recrystallize from dichloromethane for 90% purity .

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